![molecular formula C12H16O5S2 B587131 1-Thio-|A-D-glucose 1-Benzenesulfenothioate CAS No. 1189134-15-3](/img/structure/B587131.png)
1-Thio-|A-D-glucose 1-Benzenesulfenothioate
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Overview
Description
1-Thio-β-D-glucose 1-Benzenesulfenothioate is a chemical compound with the molecular formula C12H16O5S2 and a molecular weight of 304.38 . It is used as a thio-glucose derivative in the enzymic elongation of the β (1→3)-glucan chain .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 disulfide .Scientific Research Applications
Tumor Imaging
1-Thio-β-D-glucose (1-TG) has been investigated for its potential as a marker for glucose metabolism in tumor cells. In a study, the cellular uptake of 99mTc-labeled 1-TG was compared with 2-deoxy-2-[18 F]fluoro-D-glucose (18F-FDG) in human colorectal carcinoma and human lung adenocarcinoma cell lines . Although the uptake was less pronounced in 1-TG compared with 18F-FDG, it showed an uptake in vitro with glucose analog characteristics .
2. In Vivo Tumor Uptake and Bio-distribution In another study, the capacity of 99mTc-labeled 1-TG to act as a marker for glucose consumption in tumor cells in vivo was investigated. The biodistribution, including tumor uptake, of 1-TG at various time points after injection was studied in human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) xenograft bearing nude mice .
Antitumor Bioenergetic Therapy
1-Thio-β-D-glucose (1-TG) has been used in antitumor bioenergetic therapy. The loaded glucose oxidase (GOx) catalyzes the glutathione-activated thioglucose to generate cytotoxic H2S/H2O2, which further induces synergistic defects in mitochondrial function by suppressing cytochrome c oxidase expression and damaging the mitochondrial membrane potential .
Inhibition of the Maillard Reaction
1-Thio-β-D-glucose tetraacetate, a derivative of 1-Thio-β-D-glucose, is used as an inhibitor of the Maillard reaction between glucose and glycine .
Safety and Hazards
Mechanism of Action
Target of Action
1-Thio-β-D-glucose 1-Benzenesulfenothioate is a biochemical used in proteomics research
Mode of Action
It’s known that the compound forms a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .
Biochemical Pathways
Its ability to form a hydrophilic self-assembled monolayer with metal and stabilize lipid bilayers suggests it may interact with membrane-associated biochemical pathways .
Result of Action
Its ability to protect proteins from denaturation suggests it may have a role in maintaining protein structure and function .
Action Environment
Its ability to form a hydrophilic self-assembled monolayer with metal suggests it may be influenced by the presence of metal ions .
properties
IUPAC Name |
(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSUUGAVYFRNR-PFOINOEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858474 |
Source
|
Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thio-beta-D-glucose 1-benzenesulfenothioate | |
CAS RN |
1189134-15-3 |
Source
|
Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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